molecular formula C10H9NO2 B8774273 4-(4-Methoxyphenyl)isoxazole CAS No. 37928-11-3

4-(4-Methoxyphenyl)isoxazole

Cat. No. B8774273
CAS RN: 37928-11-3
M. Wt: 175.18 g/mol
InChI Key: UMJHMCOCCDYXOE-UHFFFAOYSA-N
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Patent
US06706743B2

Procedure details

A round-bottomed flask was charged with potassium carbonate (1.45 g, 10.5 mmol) and ethanol (14 ml). To this mixture was added hydroxylamine hydrochloride (730 mg, 10.5 mmol), and 2-(4-methoxyphenyl)-malondialdehyde (1.25 g, 7.00 mmol). The reaction mixture was heated at about 80° C. for about three hours. The reaction mixture was then concentrated in vacuo to approximately one-quarter volume and partitioned between water and ethyl acetate. The mixture was extracted with ethyl acetate and the combined organic extracts were dried over magnesium sulfate, filtered, and concentrated in vacuo to a dark oil. This crude material was purified by column chromatography (10% ethyl acetate/hexanes) to afford 1.06 g (86% yield) of the desired product. LRMS ([M−H]−)=174.1.
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
730 mg
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl.[NH2:8]O.[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15](/[C:18](/[CH:21]=O)=[CH:19]/[OH:20])=[CH:14][CH:13]=1>C(O)C>[CH3:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:21]=[N:8][O:20][CH:19]=2)=[CH:14][CH:13]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
1.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
730 mg
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.25 g
Type
reactant
Smiles
COC1=CC=C(C=C1)/C(=C/O)/C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo to approximately one-quarter volume
CUSTOM
Type
CUSTOM
Details
partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a dark oil
CUSTOM
Type
CUSTOM
Details
This crude material was purified by column chromatography (10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=NOC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.